molecular formula C17H16FNO2S B3746043 N-(2-fluorobenzyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide

N-(2-fluorobenzyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide

Cat. No. B3746043
M. Wt: 317.4 g/mol
InChI Key: DSMDMJOVFDOZQN-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide, also known as compound X, is a chemical compound with potential therapeutic applications. It belongs to the class of thiophene carboxamide derivatives and has been the subject of scientific research due to its interesting pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(2-fluorobenzyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide X is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of pro-inflammatory cytokine production. It has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluorobenzyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide X in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in a clinical setting.

Future Directions

There are several future directions for the research of N-(2-fluorobenzyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide X. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, more studies are needed to evaluate its safety and efficacy in animal models and clinical trials. Finally, the development of analogs of this compound X may lead to the discovery of more potent and selective therapeutic agents.

Scientific Research Applications

Compound X has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In vitro and in vivo studies have shown that N-(2-fluorobenzyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide X exhibits anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound X has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2S/c1-17(2,21)10-9-13-7-8-15(22-13)16(20)19-11-12-5-3-4-6-14(12)18/h3-8,21H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMDMJOVFDOZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(S1)C(=O)NCC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-fluorobenzyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide
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N-(2-fluorobenzyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide
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N-(2-fluorobenzyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide
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N-(2-fluorobenzyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide
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N-(2-fluorobenzyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide
Reactant of Route 6
N-(2-fluorobenzyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide

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